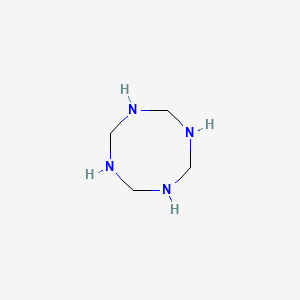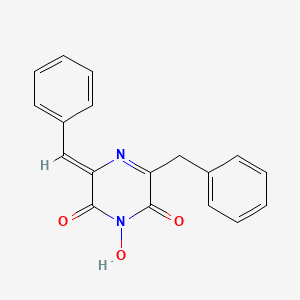![molecular formula C17H18N2O3 B1220558 [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate CAS No. 57116-39-9](/img/structure/B1220558.png)
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound is known for its unique structure, which combines the properties of acetyltropic acid and pyridylmethylamide, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetyltropic acid 4-pyridylmethylamide typically involves the reaction of acetyltropic acid with 4-pyridylmethylamine. The process can be carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like sodium borohydride . The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for acetyltropic acid 4-pyridylmethylamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetyltropic acid 4-pyridylmethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- N-(2-pyridylmethyl)acetamide
- 2,2-dimethyl-N-(2-pyridylmethyl)propionamide
- 2,2,2-triphenyl-N-(2-pyridylmethyl)acetamide
Comparison: Compared to these similar compounds, acetyltropic acid 4-pyridylmethylamide exhibits unique properties due to the presence of the acetyltropic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57116-39-9 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-12-16(15-5-3-2-4-6-15)17(21)19-11-14-7-9-18-10-8-14/h2-10,16H,11-12H2,1H3,(H,19,21) |
Clé InChI |
LKPVPUFUDFBNBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2 |
SMILES canonique |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2 |
Synonymes |
acetyltropic acid 4-pyridylmethylamide PAT 4 PAT-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4R,5R)-4,5-Dihydroxy-N2-[4-(octyloxy)benzoyl]-L-ornithine]echinocandin B](/img/structure/B1220478.png)







![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)
![2-[[5-[[2-(3-Chloroanilino)-4-thiazolyl]methyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]thio]acetic acid methyl ester](/img/structure/B1220495.png)
![2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide](/img/structure/B1220496.png)


